

Spectroscopic and Physicochemical Profile of 2-Methyl-2-morpholinopropan-1-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-2-morpholinopropan-1-amine

Cat. No.: B183984

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-morpholinopropan-1-amine, with the CAS number 173336-43-1, is a substituted aliphatic amine containing a morpholine ring. Its structural features, including a tertiary amine within the morpholine ring, a primary amine, and a quaternary carbon center, make it a compound of interest in synthetic chemistry and potentially in drug discovery as a building block or intermediate. This document provides a summary of its predicted spectroscopic properties and general experimental protocols for their determination. It is important to note that, at the time of this writing, detailed experimental spectroscopic data for this specific compound are not readily available in the public domain. The information presented herein is based on predicted data and established principles of analytical chemistry for similar molecular structures.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methyl-2-morpholinopropan-1-amine** is presented below.

Property	Value
Molecular Formula	C ₈ H ₁₈ N ₂ O
Molecular Weight	158.24 g/mol
IUPAC Name	2-methyl-2-morpholin-4-ylpropan-1-amine
Canonical SMILES	CC(C)(CN)N1CCOCC1
InChI Key	GFIBMQGRHYGHAP-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **2-Methyl-2-morpholinopropan-1-amine** based on computational models and typical values for the constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The predicted proton NMR chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm. The solvent is typically CDCl₃ or DMSO-d₆.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH ₃ (gem-dimethyl)	1.0 - 1.2	Singlet	6H
-CH ₂ - (morpholine, N-adjacent)	2.4 - 2.5	Multiplet	4H
-CH ₂ - (primary amine)	2.7 - 2.9	Singlet	2H
-CH ₂ - (morpholine, O-adjacent)	3.6 - 3.7	Multiplet	4H
-NH ₂ (primary amine)	Variable	Broad Singlet	2H

Infrared (IR) Spectroscopy (Predicted)

The following are the expected characteristic absorption bands in an IR spectrum.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (primary amine)	3300 - 3500	Medium - Strong
C-H Stretch (aliphatic)	2850 - 3000	Medium - Strong
N-H Bend (primary amine)	1580 - 1650	Medium
C-N Stretch (aliphatic amine)	1020 - 1250	Weak - Medium
C-O Stretch (ether)	1070 - 1150	Strong

Mass Spectrometry (MS) (Predicted)

The predicted mass-to-charge ratios (m/z) for the molecular ion and potential major fragments are listed below. The ionization method is typically electron ionization (EI) or electrospray ionization (ESI).

Ion	Predicted m/z
[M] ⁺ (Molecular Ion)	158
[M+H] ⁺ (Protonated Molecular Ion)	159

Experimental Protocols

While specific experimental procedures for **2-Methyl-2-morpholinopropan-1-amine** are not available, the following are general protocols for obtaining spectroscopic data for similar organic amine compounds. These can be adapted by a skilled chemist for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **2-Methyl-2-morpholinopropan-1-amine** sample
- Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

- Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
- 5 mm NMR tubes
- Pipettes and vials

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a pipette, transfer the solution to a 5 mm NMR tube, ensuring the solution height is adequate for the spectrometer (typically around 4-5 cm).
- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Spectrometer Tuning and Locking:** The instrument's software is used to lock onto the deuterium signal of the solvent and to tune the probe for the ^1H and ^{13}C frequencies.
- **Acquisition of ^1H Spectrum:**
 - Set the spectral width, number of scans (typically 8-16 for a ^1H spectrum), and relaxation delay.
 - Acquire the Free Induction Decay (FID).
- **Data Processing:**
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to obtain a flat baseline.
 - Reference the spectrum to the TMS signal at 0 ppm.
 - Integrate the peaks to determine the relative number of protons.
- **Acquisition of ^{13}C Spectrum:**

- Set the appropriate parameters for a ^{13}C spectrum, which will require a larger number of scans due to the low natural abundance of ^{13}C .
- Acquire and process the data similarly to the ^1H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2-Methyl-2-morpholinopropan-1-amine** sample
- FT-IR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance (ATR) or KBr pellet press)
- Potassium bromide (KBr), spectroscopic grade (if using pellet method)
- Mortar and pestle
- Spatula

Procedure (using ATR):

- Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.
- Sample Application: Place a small amount of the liquid or solid amine sample directly onto the ATR crystal.
- Pressure Application: If it is a solid sample, apply pressure using the instrument's pressure arm to ensure good contact with the crystal.
- Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

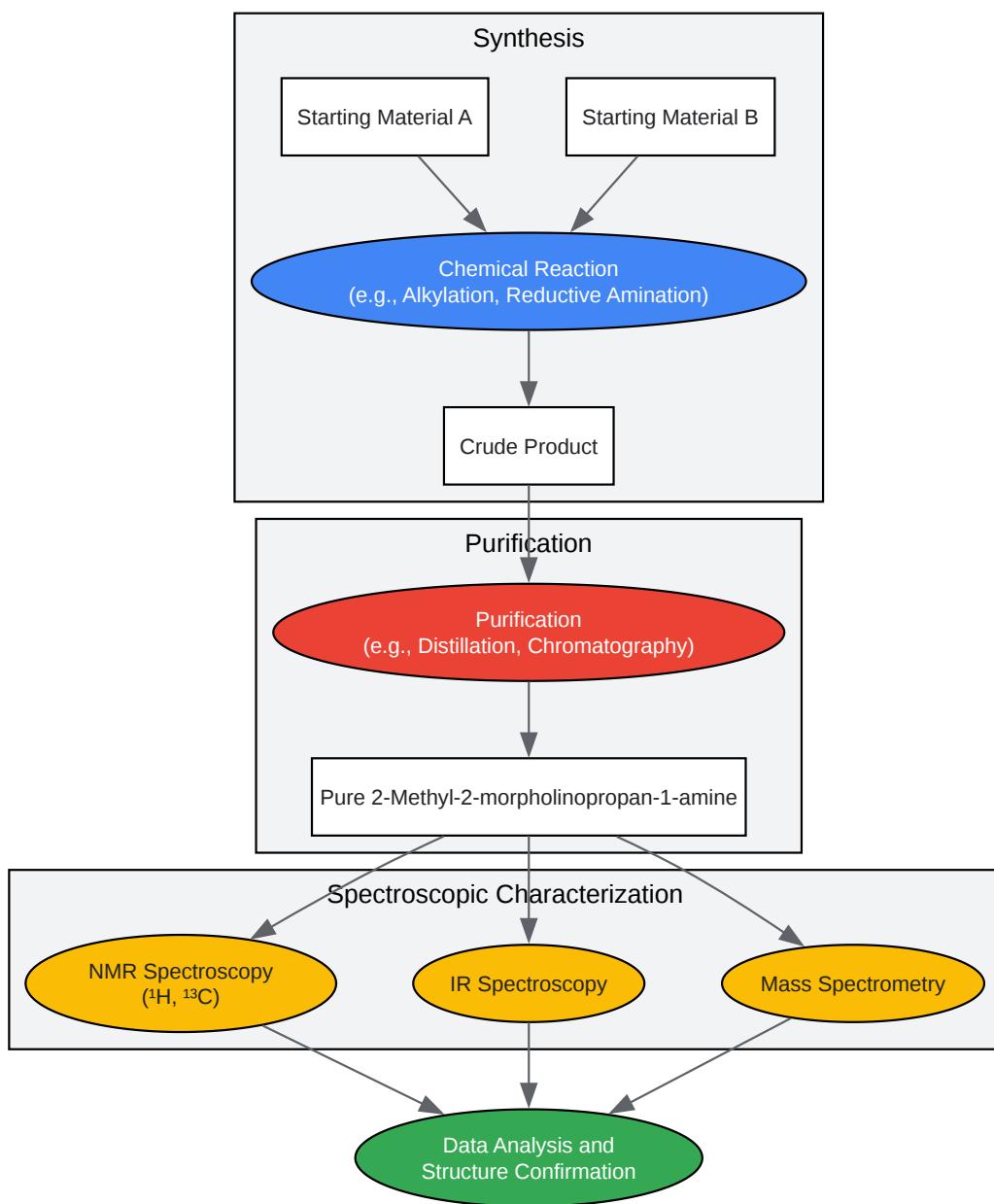
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **2-Methyl-2-morpholinopropan-1-amine** sample
- Mass spectrometer (e.g., with ESI or GC-MS with EI source)
- Volatile solvent (e.g., methanol, acetonitrile)
- Syringe and/or autosampler vials

Procedure (using ESI-MS):

- Sample Preparation: Prepare a dilute solution of the amine sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable volatile solvent like methanol or acetonitrile. The solvent may be acidified with a trace of formic acid to promote protonation.
- Infusion or Injection: The sample solution can be directly infused into the ESI source via a syringe pump or injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
- Ionization: In the ESI source, a high voltage is applied to the sample solution as it is nebulized, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., $[\text{M}+\text{H}]^+$) are released into the gas phase.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and the resulting data is processed to generate a mass spectrum, which plots ion intensity versus m/z .


Logical Relationships and Workflows

Due to the lack of published research detailing specific signaling pathways or complex experimental workflows involving **2-Methyl-2-morpholinopropan-1-amine**, the creation of corresponding diagrams as requested is not feasible at this time. A general workflow for the chemical synthesis and characterization of a novel compound like this would typically follow a linear progression.

General Synthesis and Characterization Workflow

Below is a conceptual workflow for the synthesis and characterization of a target molecule.

General Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general steps for the synthesis, purification, and spectroscopic characterization of an organic compound.

- To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of 2-Methyl-2-morpholinopropan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183984#spectroscopic-data-nmr-ir-ms-of-2-methyl-2-morpholinopropan-1-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com